Cas no 117278-74-7 (Tangshenoside I)

Tangshenoside I structure
Nome del prodotto:Tangshenoside I
Tangshenoside I Proprietà chimiche e fisiche
Nomi e identificatori
-
- b-D-Glucopyranoside,4-[(1E)-3-[(3S)-4-carboxy-3-(b-D-glucopyranosyloxy)-3-methyl-1-oxobutoxy]-1-propen-1-yl]-2,6-dimethoxyphenyl
- 5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentan
- b-D-Glucopyranoside,4-[(1E)-3-[(3S)-4-carboxy-3-(b-D-glucopyranosyloxy)-3-methyl-1-oxobutoxy]-...
- b-D-Glucopyranoside,4-[(1E)-3-[(3S)-4-carboxy-3-(b-D-glucopyranosyloxy)-3-methyl-1-oxobutoxy]-1-propen-1-yl]-2,6-dimethoxyphe
- tangshenoside I
- 3-(beta-D-glucopyranosyloxy)-5-({(2E)-3-[4-(beta-D-glucopyranosyloxy)-3,5-dimethoxyphenyl]prop-2-en-1-yl}oxy)-3-methyl-5-oxopentanoic acid
- beta-D-Glucopyranoside, 4-(3-(4-carboxy-3-(beta-D-glucopyranosyloxy)-3-methyl-1-oxobutoxy)-1-propenyl)-2,6-dimethoxyphenyl, (S-(E))-
- 5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid
- Q15427838
- 117278-74-7
- CS-0159371
- 9WKT543Z4X
- .BETA.-D-GLUCOPYRANOSIDE, 4-(3-(4-CARBOXY-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-3-METHYL-1-OXOBUTOXY)-1-PROPENYL)-2,6-DIMETHOXYPHENYL, (S-(E))-
- 5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoicacid
- AKOS040762392
- 4-((1E)-3-((3S)-4-CARBOXY-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-3-METHYL-1-OXOBUTOXY)-1-PROPEN-1-YL)-2,6-DIMETHOXYPHENYL .BETA.-D-GLUCOPYRANOSIDE
- .BETA.-D-GLUCOPYRANOSIDE, 4-((1E)-3-((3S)-4-CARBOXY-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-3-METHYL-1-OXOBUTOXY)-1-PROPEN-1-YL)-2,6-DIMETHOXYPHENYL
- HY-N9317
- MS-31084
- DTXSID101045680
- .BETA.-D-GLUCOPYRANOSIDE, 4-((1E)-3-((3S)-4-CARBOXY-3-(.BETA.-D-GLUCOPYRANOSYLOXY)-3-METHYL-1-OXOBUTOXY)-1-PROPENYL)-2,6-DIMETHOXYPHENYL
- UNII-9WKT543Z4X
- E80570
- AC-34176
- Tangshenoside I
-
- Inchi: 1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29?/m1/s1
- Chiave InChI: ABKPQICIFGNRAA-YCRPTBBLSA-N
- Sorrisi: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])OC(C([H])([H])[H])(C([H])([H])C(=O)O[H])C([H])([H])C(=O)OC([H])([H])/C(/[H])=C(\[H])/C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])OC([H])([H])[H])O[H])O[H])O[H]
Proprietà calcolate
- Massa esatta: 678.23706
- Massa monoisotopica: 678.23711449 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 47
- Conta legami ruotabili: 16
- Complessità: 1020
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: -2.6
- Superficie polare topologica: 281
- Peso molecolare: 678.6
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.55
- Punto di ebollizione: 993.4°Cat760mmHg
- Punto di infiammabilità: 316.4°C
- Indice di rifrazione: 1.629
- PSA: 280.82
- LogP: -3.12110
Tangshenoside I Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5094-5mg |
Tangshenoside I |
117278-74-7 | 98% | 5mg |
¥ 3990 | 2023-09-15 | |
TargetMol Chemicals | TN5094-2mg |
Tangshenoside I |
117278-74-7 | 2mg |
¥ 2720 | 2024-07-19 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2771-10mg |
Tangshenoside I |
117278-74-7 | ≥98% | 10mg |
¥3000元 | 2023-09-15 | |
ChemFaces | CFN95108-5mg |
Tangshenoside I |
117278-74-7 | >=98% | 5mg |
$218 | 2021-07-22 | |
ChemFaces | CFN95108-5mg |
Tangshenoside I |
117278-74-7 | >=98% | 5mg |
$218 | 2022-10-09 | |
S e l l e c k ZHONG GUO | E2093-1mg |
Tangshenoside I |
117278-74-7 | 1mg |
¥6134.31 | 2022-04-26 | ||
TargetMol Chemicals | TN5094-5 mg |
Tangshenoside I |
117278-74-7 | 98% | 5mg |
¥ 4,800 | 2023-07-10 | |
TargetMol Chemicals | TN5094-1 mL * 10 mM (in DMSO) |
Tangshenoside I |
117278-74-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5980 | 2023-09-15 | |
ChemFaces | CFN95108-10mg |
Tangshenoside I |
117278-74-7 | >=98% | 10mg |
$338 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10275-5mg |
117278-74-7 | 5mg |
¥2998.0 | 2021-09-08 |
Tangshenoside I Letteratura correlata
-
Xiao-qing Ma,Alexander Kai Man Leung,Chi Leung Chan,Tao Su,Wei-dong Li,Su-mei Li,David Wang Fun Fong,Zhi-Ling Yu Analyst 2014 139 505
-
Wenjing Jia,Qimao Bi,Sirong Jiang,Jihong Tao,Liying liu,Huilan Yue,Xiaohui Zhao Food Funct. 2022 13 2456
117278-74-7 (Tangshenoside I) Prodotti correlati
- 92233-55-1(Syringin-pentaacetate)
- 2227897-35-8(1-(propan-2-yl)-2-5-(trifluoromethyl)thiophen-3-ylpyrrolidin-3-amine)
- 2679938-85-1(rac-(3R,4R)-1-acetyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid)
- 1823923-12-1((6-BROMO-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHANAMINE 2HCL)
- 1783403-22-4(3-(3-Bromo-4-(fluoromethyl)phenyl)propanoic acid)
- 1801838-28-7(Mc-VC-PAB-SN38)
- 2228754-37-6(4-5-(2-methylcyclopropyl)furan-2-yloxane-2,6-dione)
- 2097994-74-4(4-(Methoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide)
- 500799-61-1(abz-phe-arg-lys(dnp)-pro-oh)
- 1804735-47-4(Ethyl 4-iodo-2-nitro-3-(trifluoromethoxy)pyridine-5-carboxylate)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:117278-74-7)Tangshenoside I

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:117278-74-7)TangshenosideI

Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta